molecular formula C15H17N5O3 B11575131 methyl {2-[N'-(2-methylphenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate

methyl {2-[N'-(2-methylphenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate

Cat. No.: B11575131
M. Wt: 315.33 g/mol
InChI Key: BFRVAVPCRCHCLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {2-[N’-(2-methylphenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate is a complex organic compound with a unique structure that combines elements of pyrimidine and carbamimidamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {2-[N’-(2-methylphenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenyl isocyanate with a pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The resulting intermediate is then esterified using methyl chloroacetate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Methyl {2-[N’-(2-methylphenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous medium for ester hydrolysis.

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted products, such as hydrolyzed esters or amides.

Scientific Research Applications

Methyl {2-[N’-(2-methylphenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl {2-[N’-(2-methylphenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl {2-[N’-(2-chlorophenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate
  • Methyl {2-[N’-(2-fluorophenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate

Uniqueness

Methyl {2-[N’-(2-methylphenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties, such as enhanced binding affinity or selectivity for certain molecular targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C15H17N5O3

Molecular Weight

315.33 g/mol

IUPAC Name

methyl 2-[2-[(E)-[amino-(2-methylanilino)methylidene]amino]-6-oxo-1H-pyrimidin-4-yl]acetate

InChI

InChI=1S/C15H17N5O3/c1-9-5-3-4-6-11(9)18-14(16)20-15-17-10(7-12(21)19-15)8-13(22)23-2/h3-7H,8H2,1-2H3,(H4,16,17,18,19,20,21)

InChI Key

BFRVAVPCRCHCLF-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=CC=C1N/C(=N/C2=NC(=CC(=O)N2)CC(=O)OC)/N

Canonical SMILES

CC1=CC=CC=C1NC(=NC2=NC(=CC(=O)N2)CC(=O)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.